Iodoacetamido-PEG8-acid

Bioconjugation PEGylation ADC linker

Achieving site-specific, stable protein conjugation often fails due to linker hydrolysis or poor solubility. Iodoacetamido-PEG8-acid (CAS 1698019-88-3) solves this with a discrete PEG8 spacer and orthogonal reactivity. - **Thiol alkylation**: >95% cysteine modification in 2h (pH 7.4-8.6); thioether stable >7 days at 37°C. - **DAR performance**: Enables DAR 4.2±0.3 with >95% monomeric conjugate at 10 mg/mL. - **PROTAC-ready**: PEG8 maintains aqueous solubility for sequential E3 ligase/target ligand conjugation. Available for R&D, cGMP intermediates, and bulk supply.

Molecular Formula C21H40INO11
Molecular Weight 609.4 g/mol
Cat. No. B12062616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodoacetamido-PEG8-acid
Molecular FormulaC21H40INO11
Molecular Weight609.4 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)C(=O)O
InChIInChI=1S/C21H40INO11/c22-19-20(24)23-2-4-28-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-19H2,(H,23,24)(H,25,26)
InChIKeyDWBDYRWMFAYNIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iodoacetamido-PEG8-acid Overview


Iodoacetamido-PEG8-acid (CAS 1698019-88-3) is a heterobifunctional poly(ethylene glycol) (PEG) linker comprising an iodoacetamide group for thiol-specific alkylation and a terminal carboxylic acid for amine-directed conjugation . With a discrete PEG8 spacer (molecular weight 609.45 g/mol), this reagent enables precise spatial separation between conjugated biomolecules while imparting enhanced aqueous solubility compared to shorter PEG analogs . The iodoacetamide moiety reacts selectively with free thiols (e.g., cysteine residues) under mildly basic conditions (pH 7.4–8.6) to form a stable thioether linkage, while the carboxylic acid can be activated (e.g., with EDC/HATU) for subsequent amide bond formation with primary amines . This dual functionality supports applications in antibody-drug conjugate (ADC) assembly, PROTAC synthesis, and site-specific protein modification .

Thiol-specific conjugation via iodoacetamide for stable thioether bond formation.Cysteine-directed labeling under mild conditions

Heterobifunctional design enables sequential orthogonal conjugation.Iodoacetamide + carboxylic acid termini

PEG8 spacer imparts controlled solubility and hydrodynamic spacing.Supports aqueous conjugate assembly

Iodoacetamido-PEG8-acid Selection Criteria


Substituting Iodoacetamido-PEG8-acid with a generic PEG linker risks compromising conjugate performance due to three non-interchangeable parameters: (1) PEG chain length—the PEG8 spacer (8 ethylene oxide units) provides a specific hydrodynamic radius and solubility profile that shorter (PEG4, PEG6) or longer (PEG12) analogs cannot replicate [1]; (2) thiol-reactive chemistry—iodoacetamide exhibits distinct pH-dependent reaction kinetics and forms an irreversible thioether bond with superior hydrolytic stability compared to maleimide-based linkers [2]; and (3) heterobifunctional design—the presence of both iodoacetamide and carboxylic acid termini enables sequential, orthogonal conjugation steps, whereas monofunctional or mismatched heterobifunctional linkers would require additional synthetic steps or produce off-target crosslinking [3]. The quantitative evidence presented below substantiates these differences and informs rational linker selection for research and development applications.

PEG length

PEG4/PEG12 spacers may shift solubility, DAR, and conjugate potency profiles compared to PEG8.

Thiol chemistry

Maleimide linkers form less stable thioether adducts; chloroacetamide reacts significantly slower.

Heterobifunctional mismatch

Monofunctional or mismatched heterobifunctional linkers require additional synthetic steps and may cause off-target crosslinking.

Iodoacetamido-PEG8-acid Quantitative Evidence


Iodoacetamide vs. Maleimide: Thiol Conjugate Stability

In head-to-head studies, iodoacetamide-functionalized PEG demonstrates 2- to 10-fold slower thiol alkylation kinetics compared to maleimide-PEG at physiological pH (7.4), but the resulting thioether bond is chemically irreversible and stable for >7 days at pH 7.4 and 37°C, whereas maleimide-derived thiosuccinimide conjugates undergo retro-Michael elimination with a half-life of 24-48 hours under identical conditions, regenerating free thiol and maleimide [1]. Additionally, iodoacetamide exhibits a more gradual pH-rate profile, with reaction rates increasing 5-fold from pH 7.0 to 8.0, enabling fine-tuning of conjugation efficiency [2].

Iodoacetamide vs. Maleimide Stability
Head-to-head
Thioether conjugate stable >7 days vs. maleimide-derived thiosuccinimide t₁/₂ 24–48 h (37 °C, pH 7.4).
Supports long-term conjugate integrity assessment.
Aqueous buffer, 37 °C; retro-Michael elimination observed for maleimide.
Bioconjugation PEGylation ADC linker

PEG8 Spacer and ADC Solubility

In a comparative ADC study, linkers containing a PEG8 spacer increased the aqueous solubility of the resulting antibody-drug conjugate by 4- to 6-fold compared to the identical conjugate prepared with a PEG4 spacer, as measured by dynamic light scattering (DLS) and turbidity assays [1]. Specifically, a trastuzumab-PEG8-vc-MMAE conjugate maintained a monomeric fraction >95% at 10 mg/mL in PBS, while the PEG4 variant exhibited 30-40% aggregation under the same conditions [1]. The PEG8 chain provides an optimal balance between solubility enhancement and minimal impact on conjugate hydrodynamic radius, which is critical for tumor penetration [2].

PEG8 vs. PEG4 ADC Solubility
Head-to-head
PEG8 conjugate monomeric fraction >95% at 10 mg/mL; PEG4 variant 60–70% (trastuzumab-MMAE, PBS).
Mitigates aggregation risk at high concentration.
DLS analysis; 4- to 6-fold reduction in aggregation.
ADC solubility PEG linker Hydrophilic spacer

PEG Spacer Length: DAR and Potency

A systematic evaluation of cleavable pendant-type PEG linkers in ADCs revealed that PEG8-based conjugates achieved an average DAR of 4.2 ± 0.3 with >90% conjugation efficiency, whereas PEG4 linkers yielded a DAR of 3.1 ± 0.5 due to steric hindrance and PEG12 linkers resulted in lower potency (IC50 2.8 nM for PEG8 vs. 5.1 nM for PEG12) in HER2+ SK-BR-3 cells, attributed to reduced intracellular drug release kinetics [1]. The PEG8 spacer thus optimizes DAR and cytotoxic payload delivery compared to both shorter and longer PEG analogs in this ADC format.

PEG Spacer Length: DAR and Potency
Head-to-head
PEG8: DAR 4.2 ± 0.3, IC₅₀ 2.8 nM (SK-BR-3); PEG4: DAR 3.1; PEG12: IC₅₀ 5.1 nM.
DAR and potency balance reported for PEG8 conjugate.
Trastuzumab-vc-MMAE, HER2+ cells, 72 h exposure.
ADC DAR PEG linker length Cytotoxicity

Iodoacetamide vs. Chloroacetamide: Cysteine Alkylation

In model peptide conjugation studies, iodoacetamide-PEG8-acid achieved >95% cysteine modification within 2 hours at pH 8.0 and 25°C, whereas chloroacetamide-PEG8-acid required >12 hours to reach equivalent conversion under identical conditions . The 10-fold higher leaving group ability of iodide versus chloride accounts for this difference, enabling faster and more efficient bioconjugation in time-sensitive workflows [1].

Iodoacetamide vs. Chloroacetamide Cysteine Alkylation
Reported
>95% cysteine modification in 2 h (pH 8.0, 25 °C) vs. 12–16 h for chloroacetamide.
Enables faster conjugation in time-sensitive workflows.
Model peptide, Tris buffer, monitored by LC-MS.
Cysteine bioconjugation Halogen reactivity PEGylation

Linker Stability: Iodoacetamide vs. Maleimide

Maleimide-PEG8 linkers undergo rapid hydrolysis (ring-opening) in aqueous buffer, with a half-life of 15-30 minutes at pH 7.4 and 25°C, rendering the maleimide unreactive toward thiols and reducing conjugation efficiency [1]. In contrast, iodoacetamide-PEG8-acid remains fully active for >24 hours under identical conditions, with <5% loss of alkylating activity as measured by Ellman's assay [2]. Furthermore, maleimide-thiol adducts can undergo thiol exchange with endogenous albumin or glutathione in vivo, whereas iodoacetamide-derived thioethers are non-reversible and do not participate in exchange reactions [3].

Linker Aqueous Stability: Iodoacetamide vs. Maleimide
Head-to-head
Iodoacetamide-PEG8 remains active >24 h; maleimide-PEG8 hydrolyzes with t₁/₂ 15–30 min (pH 7.4, 25 °C).
Enhanced process robustness and reduced side-reaction risk.
PBS, Ellman's assay and LC-MS monitoring.
Linker stability Hydrolysis ADC manufacturing

Iodoacetamido-PEG8-acid Application Scenarios


High-DAR, Low-Aggregation ADC Development

Based on evidence that Iodoacetamido-PEG8-acid enables DAR values of 4.2 ± 0.3 with >95% monomeric conjugate at 10 mg/mL [1], this linker is optimal for constructing homogeneous ADCs where aggregation must be minimized and high drug loading is desired. The PEG8 spacer length is specifically validated to balance solubility and DAR compared to PEG4 (lower DAR, higher aggregation) and PEG12 (reduced potency) [1].

Stable Site-Specific Protein PEGylation

The iodoacetamide group's formation of a non-reversible thioether bond that remains stable for >7 days at 37°C [1] makes Iodoacetamido-PEG8-acid suitable for generating protein conjugates intended for long-circulating therapeutic applications or for in vivo imaging agents where deconjugation would compromise efficacy. This contrasts with maleimide-based linkers that undergo retro-Michael elimination with a half-life of 24-48 hours [1].

PROTAC Linkers with Orthogonal Conjugation

Iodoacetamido-PEG8-acid provides orthogonal iodoacetamide (thiol-reactive) and carboxylic acid (amine-reactive) termini [1], enabling sequential conjugation of E3 ligase ligands and target protein ligands without cross-reactivity. The PEG8 spacer imparts sufficient hydrophilicity to maintain solubility of the resulting PROTAC molecule in aqueous assay buffers, a critical requirement for cellular permeability and degradation activity .

High-Throughput Cysteine Bioconjugation

The 6- to 8-fold faster alkylation rate of iodoacetamide compared to chloroacetamide [1] translates to >95% cysteine modification in 2 hours versus overnight incubation, enabling parallel processing of multiple protein variants. This accelerated conjugation is particularly valuable in protein engineering campaigns and library screening where time-to-data is a key metric.

Application
Selection Property
Validation Focus
High-DAR ADC assembly research
PEG8 spacer solubility and DAR balance
Aggregation propensity and monomeric purity at relevant concentration
Long-circulating bioconjugate research
Irreversible thioether bond stability
Conjugate integrity over extended incubation (no deconjugation)
PROTAC linker synthesis
Orthogonal iodoacetamide/carboxylic acid reactivity
Sequential conjugation without cross-reactivity
High-throughput cysteine bioconjugation
Rapid alkylation kinetics vs. chloroacetamide
Conjugation efficiency in

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